1-(Pyrimidin-5-yl)azetidin-3-amine is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a substituted azetidine, which is a four-membered nitrogen-containing heterocyclic compound. The presence of the pyrimidine moiety enhances its biological activity, making it a subject of interest in pharmaceutical research.
This compound is sourced from various chemical suppliers and is cataloged under the Chemical Abstracts Service number 2173991-64-3. Its molecular formula is with a molecular weight of 186.64 g/mol. The compound is typically available in its hydrochloride form, which aids in solubility and stability during storage and handling .
The synthesis of 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride generally involves nucleophilic substitution reactions between pyrimidine derivatives and azetidine intermediates. A common method includes:
Industrial production may employ continuous flow reactors to enhance yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography to achieve high-quality final products.
The molecular structure of 1-(pyrimidin-5-yl)azetidin-3-amine features a pyrimidine ring attached to an azetidine ring at the nitrogen atom. The structural formula can be represented as follows:
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride can participate in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 1-(pyrimidin-5-yl)azetidin-3-amine primarily involves its interaction with biological targets such as enzymes or receptors. The pyrimidine component may enhance binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with nucleic acids or proteins.
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride exhibits stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
Key physical data includes:
The primary applications of 1-(pyrimidin-5-yl)azetidin-3-amine lie within scientific research, particularly in drug discovery and development. Its structural characteristics suggest potential uses in:
Azetidine (azacyclobutane), a four-membered nitrogen-containing saturated heterocycle, has emerged as a privileged scaffold in drug design due to its distinct physicochemical properties. Compared to five- or six-membered cyclic amines (e.g., pyrrolidine, piperidine), azetidines offer enhanced rigidity, reduced lipophilicity (cLogP typically 0.5–1.0 units lower), and improved metabolic stability while maintaining similar basicity (pKa ~9.0–10.5) [7]. This profile addresses key challenges in drug optimization, including solubility enhancement, blood-brain barrier penetration, and mitigation of off-target effects like hERG channel binding. The ring strain (~25 kcal/mol) also influences reactivity, enabling unique transformations such as ring-opening or rearrangement under controlled conditions, which can be leveraged for targeted drug delivery or prodrug activation [2] [7].
The fusion of azetidine with pyrimidine creates a hybrid pharmacophore with synergistic benefits. Pyrimidine, an electron-deficient π-excessive heterocycle, serves as an effective hydrogen-bond acceptor and bioisostere for phenyl rings, often improving solubility and target engagement [5]. When linked at the pyrimidin-5-yl position to azetidin-3-amine, the resulting compound—1-(pyrimidin-5-yl)azetidin-3-amine—exhibits:
Table 1: Physicochemical Properties of Azetidine-Pyrimidine Hybrids
| Property | Value/Range | Measurement Context |
|---|---|---|
| Molecular Weight | 149.19 g/mol (free base) | Calculated for C₇H₁₀N₄ |
| logD (pH 7.4) | -0.5 to 0.5 | Experimental (similar analogs) |
| Water Solubility | >50 mM (hydrochloride salt) | Based on CID 132352675 [1] |
| pKa (Azetidine N) | ~9.5–10.0 | Predicted for tertiary amine |
The synthesis of 1-(pyrimidin-5-yl)azetidin-3-amine derivatives gained momentum in the early 2020s, driven by their utility in kinase inhibitor design. Seminal work by Elenkov et al. (2025) highlighted their incorporation into Janus kinase (JAK) inhibitors, where they replaced cis-cyclobutane-1,3-diamine scaffolds in analogs of drugs like Abrocitinib [2]. Unexpectedly, these hybrids demonstrated unique reactivity: Under acidic conditions or elevated temperatures, intramolecular cyclization yielded tricyclic imidazo[1,2-c]pyrrolo[3,2-e]pyrimidines—a rearrangement leveraged to access novel chemotypes [2]. This reactivity underscores the scaffold’s dual role as both a stable pharmacophore and a synthetic linchpin for complex heterocycles.
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1